6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Properties
IUPAC Name |
6-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN7O2/c21-15-7-2-1-6-14(15)18-24-16(31-26-18)10-28-11-23-19-17(20(28)30)25-27-29(19)9-12-4-3-5-13(22)8-12/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUKSYWRHFXOKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC=C5)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic synthesis. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable amidoxime with a carboxylic acid derivative.
Bromination: Introduction of the bromine atom on the phenyl ring can be done using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the triazolopyrimidinone core: This involves the cyclization of a suitable precursor, often through a condensation reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Final coupling: The different fragments are then coupled together using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: can undergo various chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and reduction: The oxadiazole and triazolopyrimidinone rings can undergo redox reactions under appropriate conditions.
Coupling reactions: The compound can participate in further cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Suzuki-Miyaura coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom can yield various substituted phenyl derivatives, while oxidation and reduction can modify the heterocyclic rings.
Scientific Research Applications
6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Chemical Biology: Used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science:
Mechanism of Action
The mechanism of action of 6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies and molecular docking simulations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:
Pharmacological and Physicochemical Trends
- However, bromine may reduce aqueous solubility, a trade-off observed in halogenated drug candidates .
- Substituent Position : The 3-fluorophenylmethyl group in the target compound vs. 4-fluorophenylmethyl () alters steric and electronic interactions. Para-substituted fluorines often exhibit better receptor fit in aromatic systems, whereas meta-substitution may influence off-target effects .
- Electron-Donating vs. Withdrawing Groups : Methoxy substituents () enhance solubility via H-bonding, contrasting with the electron-withdrawing bromine in the target compound. This difference may impact bioavailability and dosing requirements .
Biological Activity
The compound 6-{[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that integrates several heterocyclic structures. Its unique chemical properties suggest potential biological activities that warrant detailed investigation.
Chemical Structure
The compound features multiple functional groups and heterocycles which are critical for its biological activity. The presence of the oxadiazole and triazolopyrimidinone moieties are particularly noteworthy as they are often associated with pharmacological effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H13BrFN7O2 |
| Molecular Weight | 426.25 g/mol |
Anticancer Activity
Recent studies have demonstrated that compounds similar to this one exhibit significant anticancer properties. For instance, a related compound showed percent growth inhibitions (PGIs) of up to 86.61% against various cancer cell lines such as SNB-19 and OVCAR-8 . The mechanism of action may involve the modulation of specific molecular targets within cancer cells.
The biological activity of this compound likely involves interaction with specific enzymes or receptors. It may inhibit pathways essential for cancer cell proliferation or induce apoptosis in malignant cells. Detailed biochemical studies and molecular docking simulations are necessary to elucidate these mechanisms.
Case Studies
- Anticancer Studies : A study involving a series of oxadiazole derivatives reported significant anticancer activity against multiple cell lines. The tested compounds were evaluated for their ability to inhibit cell growth and induce cytotoxicity .
- Pharmacological Screening : High-throughput screening has identified several small molecules with antagonist activity against specific targets that may be relevant for the compound's activity .
In Vitro Studies
In vitro assays have shown that the compound can effectively inhibit the growth of certain cancer cell lines. The compound's structure allows it to engage in various chemical reactions that enhance its biological efficacy.
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of similar compounds suggests favorable pharmacokinetics which could translate into effective therapeutic agents .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of this triazolopyrimidine derivative requires careful optimization of reaction conditions, including solvent selection, temperature control, and catalyst use. For example:
- Nucleophilic Substitution : The bromophenyl-oxadiazole moiety may require coupling reactions under inert atmospheres (e.g., N₂) to prevent side reactions .
- Cyclization Steps : Reaction times and stoichiometric ratios of intermediates (e.g., triazole precursors) must be monitored via TLC or HPLC to ensure complete conversion .
- Purification : Flash chromatography or recrystallization in ethanol/water mixtures can improve yield and purity .
Methodological Tip: Use real-time analytical techniques (e.g., HPLC-MS) to track reaction progress and identify byproducts .
Q. How is the molecular structure of this compound confirmed post-synthesis?
Structural validation relies on a combination of spectroscopic and computational methods:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., fluorophenyl methyl groups) and assess purity .
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in the triazolopyrimidine core .
- Elemental Analysis : Verify molecular formula accuracy (e.g., Br and F content) .
Methodological Tip: Cross-validate results using multiple techniques to address spectral overlaps or crystallographic disorder .
Q. What methods are used to assess solubility and drug-likeness properties?
- SwissADME Predictions : Calculate logP (lipophilicity), topological polar surface area (TPSA), and aqueous solubility to predict bioavailability .
- Experimental Solubility Testing : Use shake-flask methods in buffers (pH 1.2–7.4) to simulate physiological conditions .
- Pharmacokinetic Profiling : Compare results to reference drugs (e.g., celecoxib) for lead optimization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?
- Substituent Modification : Replace the 3-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
- Core Scaffold Optimization : Introduce bioisosteres (e.g., replacing oxadiazole with thiadiazole) to improve metabolic stability .
- Biological Assays : Test analogs against disease-specific targets (e.g., kinases) and correlate structural changes with IC₅₀ values .
Methodological Tip: Use molecular docking to predict binding modes and prioritize synthetic targets .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers .
- Mechanistic Studies : Use techniques like surface plasmon resonance (SPR) to validate target engagement independently .
Q. What computational approaches predict target interactions for this compound?
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., in kinases) to assess stability over time .
- Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bonds with the triazole nitrogen) .
- ADMETox Prediction : Use tools like Schrödinger’s QikProp to prioritize analogs with favorable toxicity profiles .
Q. What strategies improve pharmacokinetics via salt formation or prodrug design?
- Salt Formation : React the carboxylic acid moiety (if present) with inorganic bases (e.g., NaOH) or organic amines to enhance solubility .
- Prodrug Derivatization : Mask polar groups (e.g., hydroxyls) with ester linkages to improve membrane permeability .
Methodological Tip: Monitor salt stability under accelerated storage conditions (40°C/75% RH) .
Q. How can reaction mechanisms in synthesis be analyzed to troubleshoot low yields?
- Isolation of Intermediates : Characterize transient species (e.g., via LC-MS) to identify rate-limiting steps .
- Kinetic Studies : Vary temperature or concentration to determine activation energy and propose mechanistic pathways .
- Computational Chemistry : Use DFT calculations to model transition states and identify steric/electronic barriers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
